molecular formula C10H8N2O3 B1338537 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 70453-98-4

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1338537
CAS RN: 70453-98-4
M. Wt: 204.18 g/mol
InChI Key: STRQSXNOLNRIQP-UHFFFAOYSA-N
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Description

The compound 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a biologically important class of compounds known for their diverse range of pharmacological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often a core structure in compounds with significant biological properties, such as antimicrobial activity .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reactants such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as those with antibacterial activity, are synthesized through heterocyclization of hydrazides with isocyanates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction (XRD) techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using XRD and crystallized in the monoclinic system . The crystal packing and intermolecular interactions, such as hydrogen bonds, play a crucial role in the stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization with different reagents. For instance, the acid chloride of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid reacts with hydroxylamines and carbazates to form a range of N-substituted carboxamides and carbohydrazides . The functionalization reactions are typically carried out in organic solvents such as xylene or benzene, sometimes requiring catalytic amounts of base .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR. These techniques provide information on the vibrational frequencies, chemical shifts, and molecular geometry of the compounds . Additionally, theoretical calculations, such as density functional theory (DFT), are used to predict and compare these properties with experimental data . The nonlinear optical properties and electronic transitions within the molecules are also studied using frontier molecular orbitals (FMO) and time-dependent TD-DFT methods .

Scientific Research Applications

Structural and Spectral Investigations

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of extensive research due to its structural and spectral properties. For example, a study focused on its derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, examining its properties using experimental and theoretical methods, including NMR and FT-IR spectroscopy, and X-ray diffraction. This research is crucial for understanding the molecular structure and electronic properties of such compounds, which can be essential for various applications in chemistry and material science (Viveka et al., 2016).

Application in Dye Synthesis

Another significant application of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is in the field of dye synthesis. Research has shown that this compound can be used as a coupling component to produce various heterocyclic dyes. These dyes demonstrate different absorption properties based on the substituent effects on aromatic rings and the type of heterocyclic rings used. Such studies are vital for the development of new dyes with specific properties for industrial applications (Tao et al., 2019).

Synthesis of Pharmaceutical Intermediates

The compound is also explored in the synthesis of various pharmaceutical intermediates. For instance, research on derivatives of pyrazole-3-carboxylic acids has led to the development of new compounds with potential biological activities. These compounds are synthesized through various chemical reactions and characterized using spectroscopic methods, highlighting the role of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry (Kasımoğulları & Arslan, 2010).

Development of Nonlinear Optical Materials

There is also research indicating the potential of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives in the field of nonlinear optics. Studies have synthesized and characterized various derivatives, assessing their optical nonlinearity. These findings are crucial for developing new materials for optical limiting applications, a key area inadvanced photonic technologies (Chandrakantha et al., 2013).

Role in Antifungal and Antibacterial Agents

Compounds derived from 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid have been studied for their potential antifungal and antibacterial properties. For instance, some derivatives have shown significant activity against fruit and crop disease fungi, highlighting their potential as antifungal agents. Additionally, derivatives synthesized for antibacterial screening have shown efficacy against bacterial strains, suggesting their use in developing new antimicrobial drugs (Liu et al., 2020); (Maqbool et al., 2014).

Implications in Organic Synthesis

The use of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid in organic synthesis is also notable. Studies have explored its role in various chemical reactions, such as the direct amidation process under microwave-assisted conditions. Such research provides insights into new methods of synthesizing carboxamide derivatives, which are important in the development of various organic compounds (Milosevic et al., 2015).

Exploration in Medicinal Chemistry

In medicinal chemistry, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and investigated for their pharmacological properties. For instance, research on ethyl esters of the compound has revealed their potential as analgesic and anti-inflammatory agents, providing a basis for the development of new therapeutic drugs (Gokulan et al., 2012).

properties

IUPAC Name

3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRQSXNOLNRIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500013
Record name 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

70453-98-4
Record name 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Milošević, I Šterbal, U Feguš… - Journal of …, 2015 - Wiley Online Library
… To obtain the desired carboxamides, we intended to carry out a base-catalyzed hydrolysis of the ester 3 into 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid (4), followed by …
Number of citations: 1 onlinelibrary.wiley.com
G Varvounis - Advances in Heterocyclic Chemistry, 2009 - Elsevier
Publisher Summary This chapter focuses on the synthesis and applications of Pyrazol-3-ones. The chapter also highlights the reactions of the ring atoms of pyrazol-3-ones. It explores …
Number of citations: 60 www.sciencedirect.com

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